

Technical Guide: Physical Properties of Boc-D-Glu-OMe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-glu-ome*

Cat. No.: *B558525*

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Introduction

N-tert-Butoxycarbonyl-D-glutamic acid α -methyl ester, commonly referred to as **Boc-D-Glu-OMe**, is a protected amino acid derivative widely utilized in synthetic organic chemistry, particularly in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the alpha-carboxylic acid allow for selective deprotection and coupling reactions, making it a valuable building block for the synthesis of complex peptides and peptidomimetics. This technical guide provides a comprehensive overview of the key physical properties of **Boc-D-Glu-OMe**, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical properties of **Boc-D-Glu-OMe** are crucial for its handling, storage, and application in chemical reactions. The following table summarizes the key quantitative data available for this compound.

Property	Value	Reference(s)
Molecular Formula	$C_{11}H_{19}NO_6$	[1]
Molecular Weight	261.27 g/mol	[1]
Appearance	White crystalline powder	
Melting Point	59-64 °C	
Optical Rotation $[\alpha]D^{20}$	$+27.3 \pm 2^\circ$ (c=1 in MeOH)	
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	212.9 \pm 27.3 °C	[1]
Refractive Index	1.470	[1]
Solubility	Soluble in organic solvents such as methanol and dichloromethane.	[2]
Storage Conditions	0-8 °C, sealed in a dry environment.	[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **Boc-D-Glu-OMe**.

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 1.4 (s, 9H), 1.87-1.96 (m, 1H), 2.12-2.15 (m, 1H), 2.35-2.49 (m, 2H), 3.71 (s, 3H), 4.31-4.33 (d, 1H, J = 4.64 Hz), 5.24- 5.27 (d, 1H, J = 8.16 Hz), 10.19 (s, 1H)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 27.5, 28.2, 30.0, 52.4, 52.8, 80.2, 155.5, 172.8, 177.7
Infrared (IR, KBr)	ν _{max} (cm ⁻¹): 3346, 2979, 1719, 1520, 1439, 1394, 1369, 1216, 1167, 1057, 1029, 879, 853, 816, 780, 596, 463

Experimental Protocols

The following are detailed, standardized methodologies for the determination of the key physical properties of solid organic compounds like **Boc-D-Glu-OMe**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **Boc-D-Glu-OMe** is finely powdered using a mortar and pestle.[3]

- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[3]
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned such that the bulb is level with the sample.[3]
- Heating: The apparatus is heated at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.[3]
- Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]
- Reporting: The melting point is reported as a range of these two temperatures.

Optical Rotation Measurement (Polarimetry)

Objective: To measure the rotation of plane-polarized light caused by the chiral centers in **Boc-D-Glu-OMe**.

Apparatus:

- Polarimeter
- Polarimeter sample tube (typically 1 dm in length)
- Volumetric flask
- Analytical balance
- Sodium lamp (or other monochromatic light source, typically 589 nm)

Procedure:

- Solution Preparation: An accurately weighed sample of **Boc-D-Glu-OMe** is dissolved in a specified solvent (e.g., methanol) in a volumetric flask to a known concentration (c, in g/100 mL).[5]

- Instrument Calibration: The polarimeter is turned on and allowed to warm up. The sample tube is filled with the pure solvent (blank), ensuring no air bubbles are present, and a zero reading is taken.[6]
- Sample Measurement: The sample tube is rinsed and then filled with the prepared solution of **Boc-D-Glu-OMe**, again ensuring the absence of air bubbles. The tube is placed in the polarimeter.[6]
- Angle of Rotation Measurement: The analyzer is rotated until the light intensity is at a minimum (for manual polarimeters) or the digital reading stabilizes (for automatic polarimeters). The observed angle of rotation (α) is recorded.[7]
- Specific Rotation Calculation: The specific rotation $[\alpha]$ is calculated using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid **Boc-D-Glu-OMe** to identify functional groups.

Apparatus:

- FTIR spectrometer
- Hydraulic press
- KBr pellet die set
- Agate mortar and pestle
- Infrared lamp (for drying)

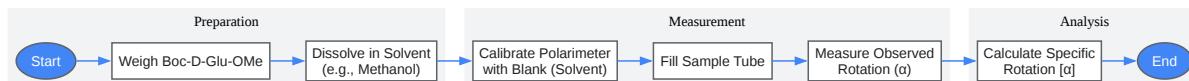
- Analytical balance

Procedure:

- Sample and KBr Preparation: Approximately 1-2 mg of **Boc-D-Glu-OMe** and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are weighed accurately.[8] The KBr is pre-dried under an infrared lamp to remove any moisture.
- Grinding and Mixing: The sample and KBr are ground together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
- Pellet Formation: The powdered mixture is transferred to the KBr pellet die. The die is assembled and placed in a hydraulic press. A pressure of 8-10 tons is applied for a few minutes to form a transparent or translucent pellet.[9]
- Spectrum Acquisition: The KBr pellet is carefully removed from the die and placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded over the desired wavenumber range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.[8]

Visualizations

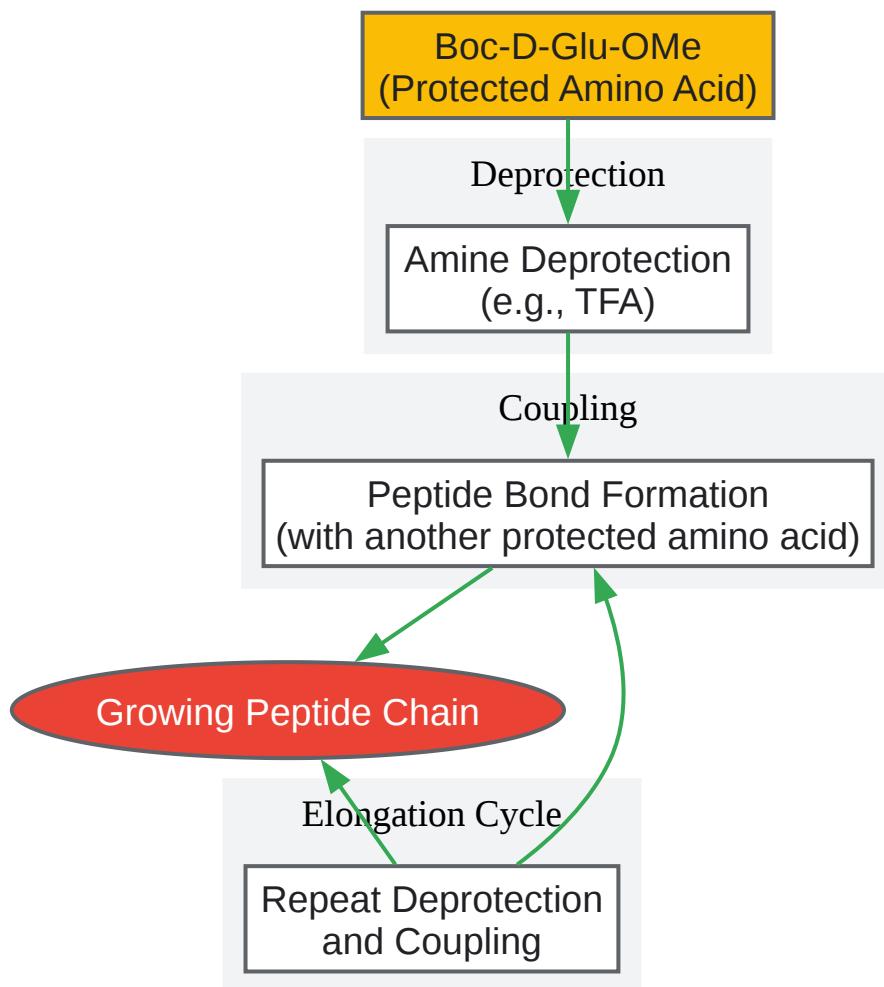
Experimental Workflow for Optical Rotation Measurement



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Caption: Workflow for determining the optical rotation of **Boc-D-Glu-OMe**.

Role of Boc-D-Glu-OMe in Peptide Synthesis



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Caption: Role of **Boc-D-Glu-OMe** as a building block in solid-phase peptide synthesis.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of Boc-D-Glu-OMe]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558525#what-are-the-physical-properties-of-boc-d-glu-ome\]](https://www.benchchem.com/product/b558525#what-are-the-physical-properties-of-boc-d-glu-ome)

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